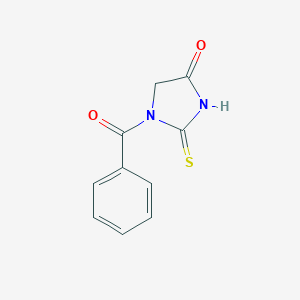![molecular formula C23H28N4O5S B187336 Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 5927-29-7](/img/structure/B187336.png)
Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EMT, and it has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for researchers.
Mechanism of Action
The mechanism of action of EMT involves its interaction with the active site of protein kinase CK2. Specifically, EMT binds to the ATP-binding site of CK2, preventing the enzyme from phosphorylating its target substrates. This inhibition of CK2 activity has been shown to have a variety of downstream effects, including the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
EMT has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. These effects include the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways. Additionally, EMT has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of a range of diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using EMT in lab experiments is its specificity for CK2 inhibition. This specificity allows researchers to selectively target this enzyme and study its downstream effects. However, one limitation of using EMT is its potential toxicity, which can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research involving EMT. One potential area of study is the development of more potent and selective CK2 inhibitors based on the structure of EMT. Additionally, EMT could be used in combination with other therapies to enhance their efficacy. Finally, further studies are needed to fully understand the potential therapeutic applications of EMT and its underlying mechanisms of action.
Synthesis Methods
The synthesis of EMT involves a multi-step process that begins with the reaction of 4-methylpiperazine with 5-nitro-2-chlorobenzoyl chloride. This reaction produces a key intermediate that is then reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate to yield the final product, EMT.
Scientific Research Applications
EMT has been widely used in scientific research due to its ability to selectively inhibit the activity of certain enzymes. Specifically, EMT has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in a variety of cellular processes. This inhibition has been linked to a range of potential therapeutic applications, including the treatment of cancer and other diseases.
properties
CAS RN |
5927-29-7 |
|---|---|
Product Name |
Ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Molecular Formula |
C23H28N4O5S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N4O5S/c1-3-32-23(29)20-16-6-4-5-7-19(16)33-22(20)24-21(28)17-14-15(27(30)31)8-9-18(17)26-12-10-25(2)11-13-26/h8-9,14H,3-7,10-13H2,1-2H3,(H,24,28) |
InChI Key |
WYYAQACRPFDASG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCN(CC4)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



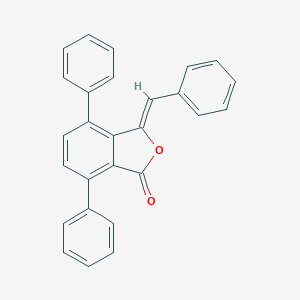
![3-Azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B187257.png)
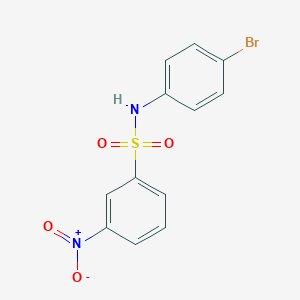
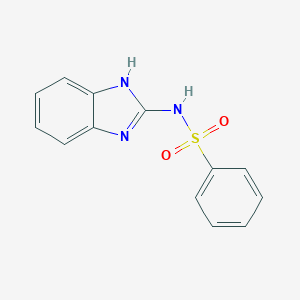

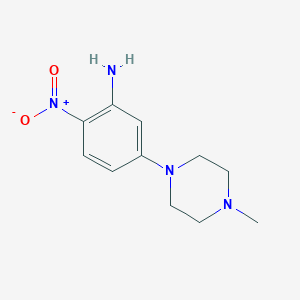
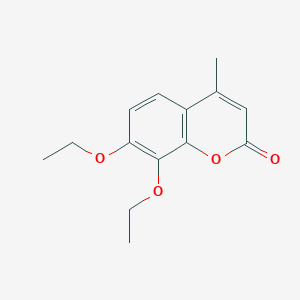
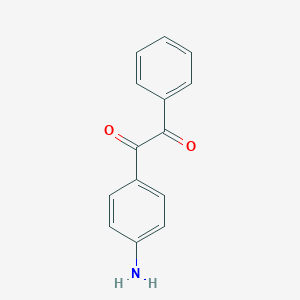
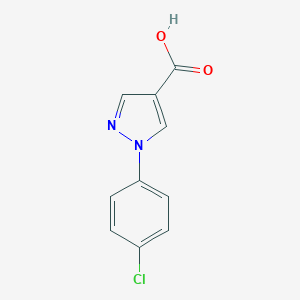

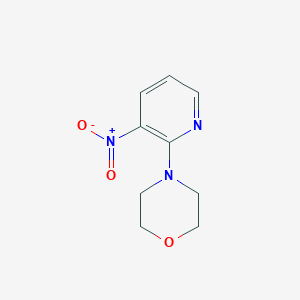
![4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B187273.png)
